3-Oxo-11-methoxytabersonine
Overview
Description
GSK Compound 34 is a synthetic organic compound developed by GlaxoSmithKline. It is known for its potent inhibitory effects on specific protein targets, making it a valuable tool in biochemical and pharmacological research. The compound’s structure includes a pyrrole-2,5-dione core, substituted with a 5-fluoro-1-methylindol-3-yl group and a 3-(2,3-dihydroxypropylamino)phenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK Compound 34 involves multiple steps, starting with the preparation of the pyrrole-2,5-dione core. This is typically achieved through a condensation reaction between a suitable diketone and an amine. The indole and phenyl groups are then introduced through subsequent substitution reactions, often under conditions that promote regioselectivity and high yield .
Industrial Production Methods: Industrial production of GSK Compound 34 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: GSK Compound 34 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrole-2,5-dione core can be reduced to form alcohols.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
GSK Compound 34 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and enzyme kinetics.
Biology: Employed in cell-based assays to investigate cellular pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and as a standard in analytical chemistry
Mechanism of Action
GSK Compound 34 exerts its effects by binding to the active site of its target protein, thereby inhibiting its normal function. This inhibition disrupts key biochemical reactions within the cell, leading to a cascade of downstream effects. The compound’s molecular targets include enzymes involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
GSK-3484862: Another inhibitor developed by GlaxoSmithKline, targeting DNMT1 for degradation.
GSK-3β Inhibitors: Compounds like lithium chloride and valproic acid, which inhibit glycogen synthase kinase-3 beta
Uniqueness: GSK Compound 34 is unique due to its specific structural features and high selectivity for its target protein. Unlike other inhibitors, it combines a pyrrole-2,5-dione core with a fluorinated indole and a dihydroxypropylamino phenyl group, providing a distinct mechanism of action and therapeutic potential .
Properties
IUPAC Name |
methyl (12R,19S)-12-ethyl-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-21-8-7-17(25)24-10-9-22(20(21)24)15-6-5-13(27-2)11-16(15)23-18(22)14(12-21)19(26)28-3/h5-8,11,20,23H,4,9-10,12H2,1-3H3/t20-,21-,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVYAIAFWAUMLF-LGTSYYJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3C4([C@H]1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908017 | |
Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102719-84-6 | |
Record name | 3-Oxo-11-methoxytabersonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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